molecular formula C9H11NO2 B1456397 (2R)-2-azanyl-3-phenylpropanoic acid CAS No. 878339-23-2

(2R)-2-azanyl-3-phenylpropanoic acid

Cat. No.: B1456397
CAS No.: 878339-23-2
M. Wt: 175.117 g/mol
InChI Key: COLNVLDHVKWLRT-CMLFETTRSA-N
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Description

(2R)-2-azanyl-3-phenylpropanoic acid, also known as L-phenylalanine, is an essential amino acid that plays a crucial role in the biosynthesis of proteins. It is one of the twenty standard amino acids commonly found in animal proteins. This compound is vital for various metabolic processes and is a precursor for several important molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azanyl-3-phenylpropanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of benzaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid. Another method is the enzymatic resolution of racemic mixtures using specific enzymes that selectively react with one enantiomer, leaving the desired this compound.

Industrial Production Methods

Industrially, this compound is produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified for various applications. This method is preferred due to its cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azanyl-3-phenylpropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form phenylpyruvic acid.

    Reduction: It can be reduced to form phenylalaninol.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution.

Major Products

    Oxidation: Phenylpyruvic acid.

    Reduction: Phenylalaninol.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

(2R)-2-azanyl-3-phenylpropanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of peptides and proteins.

    Biology: It is essential for studying protein structure and function.

    Medicine: It is used in the treatment of conditions like phenylketonuria (PKU) and as a dietary supplement.

    Industry: It is used in the production of artificial sweeteners like aspartame.

Mechanism of Action

The mechanism of action of (2R)-2-azanyl-3-phenylpropanoic acid involves its incorporation into proteins during translation. It is recognized by transfer RNA (tRNA) molecules, which facilitate its addition to the growing polypeptide chain. Additionally, it serves as a precursor for the synthesis of neurotransmitters, where it undergoes hydroxylation and decarboxylation to form dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in the central nervous system, affecting mood, cognition, and stress response.

Comparison with Similar Compounds

Similar Compounds

    L-tyrosine: Another aromatic amino acid that is a precursor to neurotransmitters.

    L-tryptophan: An essential amino acid involved in the synthesis of serotonin.

    L-histidine: An amino acid that is a precursor to histamine.

Uniqueness

(2R)-2-azanyl-3-phenylpropanoic acid is unique due to its role as a precursor for multiple neurotransmitters, making it essential for proper neurological function. Its metabolic pathways and the enzymes involved in its conversion to other biologically active molecules distinguish it from other amino acids.

Properties

CAS No.

878339-23-2

Molecular Formula

C9H11NO2

Molecular Weight

175.117 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1

InChI Key

COLNVLDHVKWLRT-CMLFETTRSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH2]

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Pictograms

Irritant

sequence

F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
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reactant
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Fmoc
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piperidine DMF
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0 (± 1) mol
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[Compound]
Name
sulfonamide esters
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
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ester
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[Compound]
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Fmoc
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0 (± 1) mol
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Reaction Step Ten
Name
DL-phenylalanine
[Compound]
Name
hydroxamic acids

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
DL-phenylalanine
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-azanyl-3-phenylpropanoic acid
Reactant of Route 2
(2R)-2-azanyl-3-phenylpropanoic acid
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(2R)-2-azanyl-3-phenylpropanoic acid
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(2R)-2-azanyl-3-phenylpropanoic acid
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Reactant of Route 6
(2R)-2-azanyl-3-phenylpropanoic acid

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